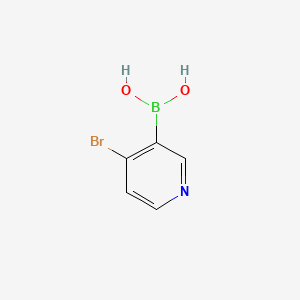

4-Bromopyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

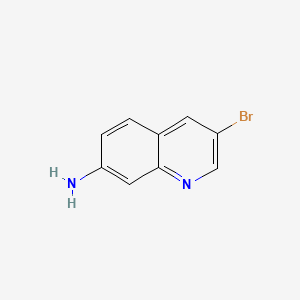

4-Bromopyridine-3-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It has an average mass of 201.814 Da and a mono-isotopic mass of 200.959671 Da .

Physical And Chemical Properties Analysis

4-Bromopyridine-3-boronic acid has a density of 1.8±0.1 g/cm3, a boiling point of 369.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 177.2±30.7 °C . It has a molar refractivity of 38.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 113.1±5.0 cm3 .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Boronic acids, including derivatives like 4-bromopyridine-3-boronic acid, are crucial in the synthesis of biologically active compounds. They serve as key intermediates in Suzuki cross-coupling reactions, a method widely employed for constructing carbon-carbon bonds in the preparation of pharmaceuticals and agrochemicals. This reaction mechanism is fundamental for the development of new drugs and the synthesis of complex organic molecules (Das et al., 2003; Sopková-de Oliveira Santos et al., 2003).

Development of Sensing Materials

The unique chemical properties of boronic acids, including 4-bromopyridine-3-boronic acid derivatives, are exploited in the creation of glucose sensing materials. These materials operate at physiological pH, making them suitable for monitoring glucose levels in bodily fluids. Such advancements highlight the compound's potential in healthcare applications, particularly for managing diabetes (Das et al., 2003).

Luminescent Materials and Photonics

4-Bromopyridine-3-boronic acid finds application in the synthesis of luminescent materials, especially in organic electronics and photonics. By facilitating the Suzuki cross-coupling reactions, it contributes to the development of compounds with enhanced emission properties. These materials are critical for creating efficient light-emitting diodes (LEDs), sensors, and other photonic devices. The versatility of boronic acids in cross-coupling reactions enables the construction of complex organic frameworks with desired photophysical properties (Arm & Williams, 2005; Leslie et al., 2004).

Analytical and Diagnostic Tools

The boronic acid moiety, integral to 4-bromopyridine-3-boronic acid, is also utilized in developing analytical and diagnostic tools. Its ability to form reversible covalent bonds with diols underlies the design of fluorescent probes and sensors for detecting carbohydrates and other bioanalytes. This application is particularly relevant in biomedical research and diagnostics, where selective and sensitive detection of biological markers is crucial (Axthelm et al., 2015).

Propriétés

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 |

Source

|

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridine-3-boronic acid | |

CAS RN |

1256355-39-1 |

Source

|

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)